N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

This compound features a free primary carbamoyl (–CONH₂) group, setting it apart from the N-aryl-substituted analogs that dominate commercial catalogs. The free –CONH₂ serves as a versatile synthetic handle for amide coupling, urea formation, or sulfonamide synthesis — capabilities unavailable in pre-substituted N-aryl variants without deprotection. With a lower molecular weight (384.4 Da), favorable XLogP3 (4.2), two H-bond donors, and only three rotatable bonds, it offers a tractable physicochemical starting point that preserves room for molecular elaboration within Rule-of-Five boundaries. For medicinal chemistry groups building focused SAR libraries, this intermediate reduces lipophilicity-driven promiscuity risk and supports efficient computational docking. Procure this unique building block to unlock chemical space inaccessible to bulkier, single-HBD analogs.

Molecular Formula C23H16N2O4
Molecular Weight 384.391
CAS No. 886949-55-9
Cat. No. B2607172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide
CAS886949-55-9
Molecular FormulaC23H16N2O4
Molecular Weight384.391
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
InChIInChI=1S/C23H16N2O4/c24-22(26)21-20(15-9-3-6-12-18(15)29-21)25-23(27)19-13-7-1-4-10-16(13)28-17-11-5-2-8-14(17)19/h1-12,19H,(H2,24,26)(H,25,27)
InChIKeyNOBMOSZHMCQZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide (CAS 886949-55-9): Structural Baseline and Compound Class Context for Procurement Evaluation


N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide (CAS 886949-55-9) is a synthetic hybrid molecule belonging to the benzofuran–xanthene carboxamide class, characterized by a 9H-xanthene-9-carboxamide core linked via an amide bridge to a 2-carbamoyl-1-benzofuran scaffold [1]. Its molecular formula is C₂₃H₁₆N₂O₄ with a molecular weight of 384.4 g/mol, placing it at the low-molecular-weight end of its structural series. The compound features a free primary carbamoyl group (–CONH₂) at the benzofuran 2-position, a feature that distinguishes it from the majority of commercially available analogs in the same scaffold family, which bear N-aryl-substituted carbamoyl groups . Computed physicochemical properties include XLogP3 of 4.2, topological polar surface area (TPSA) of 94.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is listed as a research chemical by multiple suppliers and is catalogued in PubChem under CID 7385815 .

Why Generic Substitution Fails for N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide: The Free Carbamoyl Group Versus N-Aryl Analogs


Within the benzofuran–xanthene carboxamide chemotype, the identity of the substituent at the 2-carbamoyl position of the benzofuran ring is the primary determinant of molecular recognition, physicochemical behavior, and synthetic versatility [1]. The target compound bears a free primary carbamoyl group (–CONH₂), whereas its closest commercially available analogs—such as CAS 887889-31-8 (phenylcarbamoyl), CAS 862977-46-6 (4-methoxyphenylcarbamoyl), and CAS 888462-33-7 (4-ethylphenylcarbamoyl)—carry bulky N-aryl substituents . This structural variation produces quantifiable differences in molecular weight (384.4 vs. 460–519 Da), lipophilicity (XLogP3 ~4.2 vs. estimated ≥5.5), hydrogen bond donor count (2 vs. 1), and TPSA [1]. These differences mean that generic substitution of one analog for another cannot preserve target-binding pharmacophore geometry, ADME property space, or downstream synthetic reactivity. The free –CONH₂ group also serves as a chemically tractable handle for amide coupling, urea formation, or amine elaboration, making this compound uniquely suited as a synthetic building block—a role that N-aryl analogs cannot fulfill without prior deprotection or functional group interconversion .

Quantitative Differential Evidence for N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide (886949-55-9) Versus Closest Structural Analogs


Molecular Weight and Ligand Efficiency Advantage of the Free Carbamoyl Analog Over N-Aryl Substituted Comparators

The target compound (MW 384.4 Da) is 76–134 Da lighter than its nearest N-aryl-substituted analogs: CAS 887889-31-8 (N-phenylcarbamoyl, MW 460.5 Da), CAS 888462-33-7 (N-(4-ethylphenyl)carbamoyl, MW 488.5 Da), and CAS 862977-46-6 (N-(4-methoxyphenyl)carbamoyl, MW 518.5 Da) [1]. This lower molecular weight translates to a higher heavy-atom-count-normalized ligand efficiency potential, which is a critical selection criterion in fragment-based and lead-optimization programs where molecular simplicity and room for vector elaboration are valued [2]. No direct head-to-head biological comparison data were identified for this compound series.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrogen Bond Donor Profile Differentiation: Free –CONH₂ Versus N-Aryl Carbamoyl Series

The target compound possesses two hydrogen bond donor (HBD) sites: the amide NH linking benzofuran to xanthene, and the free –CONH₂ group on the benzofuran ring. In contrast, all N-aryl carbamoyl analogs (e.g., CAS 887889-31-8, 862977-46-6, 888462-33-7) bear only one HBD (the linking amide NH), as the benzofuran 2-carbamoyl NH is substituted by an aryl group [1]. This difference is structurally encoded and not dependent on assay conditions. The additional HBD of the target compound enables distinct hydrogen bonding interactions with biological targets—potentially forming bifurcated or dual-donor motifs not accessible to the mono-HBD N-aryl analogs—which may be exploited in structure-based design targeting protein active sites that accommodate paired HBD pharmacophores [2].

Medicinal Chemistry Molecular Recognition Structure-Based Drug Design

Lipophilicity Reduction and Polarity Advantage: Computed XLogP3 and TPSA Comparison

The target compound exhibits a computed XLogP3 of 4.2 and a TPSA of 94.6 Ų [1]. While measured LogP/logD data are not publicly available for this compound, the N-aryl analogs are expected to have substantially higher lipophilicity due to the added aromatic ring and alkyl substituents: the N-phenyl analog (CAS 887889-31-8) adds a phenyl group (estimated ΔLogP ≈ +1.5–2.0), and the N-(4-ethylphenyl) analog (CAS 888462-33-7) adds an ethylphenyl moiety (estimated ΔlogP ≈ +2.0–2.5) . This lipophilicity differential has direct implications for aqueous solubility, plasma protein binding, metabolic stability, and promiscuous off-target pharmacology—all of which tend to degrade as LogP increases within a chemical series [2]. The TPSA of 94.6 Ų also places the target compound comfortably within the CNS-accessible range (TPSA < 90–100 Ų depending on the model), whereas larger N-aryl analogs are expected to exceed this threshold.

Physicochemical Profiling ADME Prediction Compound Quality Metrics

Synthetic Tractability and Derivatization Potential: Free Primary Carbamoyl as a Versatile Chemical Handle

The free –CONH₂ group at the benzofuran 2-position of the target compound is a chemically reactive handle amenable to direct amide coupling (e.g., with carboxylic acids via HATU/EDCI), sulfonamide formation, urea synthesis (via reaction with isocyanates or activation with CDI followed by amine addition), and Hofmann/ Curtius-type rearrangements [1]. In contrast, the N-aryl analogs (CAS 887889-31-8, 862977-46-6, 888462-33-7) present a tertiary amide at this position, which is chemically inert to further derivatization without prior deprotection (requiring harsh acidic or reductive conditions that risk scaffold degradation) [2]. This means the target compound can serve as a common late-stage diversification intermediate, whereas each N-aryl analog represents a terminal derivative. Vendors report typical purity of ≥95% for this compound , making it suitable for use without additional purification in parallel synthesis workflows.

Synthetic Chemistry Building Block Utility Parallel Library Synthesis

Recommended Application Scenarios for N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide (886949-55-9) Based on Structural Differentiation Evidence


Late-Stage Diversification Building Block for Parallel Synthesis of Benzofuran–Xanthene Carboxamide Libraries

The free –CONH₂ group of this compound serves as a unique synthetic handle for generating diverse N-substituted analog libraries via amide coupling, urea formation, or sulfonamide synthesis—a capability that the pre-substituted N-aryl analogs (which are terminal compounds) cannot offer. This makes the compound the preferred choice for medicinal chemistry groups requiring a single versatile intermediate from which to explore SAR at the benzofuran 2-position vector. Its computed XLogP3 of 4.2 and TPSA of 94.6 Ų indicate a tractable physicochemical starting point for optimization [1], while its lower molecular weight (384.4 Da) relative to N-aryl analogs preserves room for molecular growth without exceeding Rule-of-Five boundaries [2].

Dual Hydrogen Bond Donor Probe for Target Classes Requiring Paired HBD Pharmacophores

Targets such as kinases, proteases, and certain GPCRs that engage paired or bifurcated hydrogen bond donor motifs may be preferentially addressed with the target compound’s two-HBD profile (linking amide NH + free –CONH₂), which is absent in the single-HBD N-aryl analogs. While no direct target engagement data exist for the target compound itself, the class-level evidence from the CCR1 xanthene carboxamide literature demonstrates that subtle modifications at the carboxamide region profoundly affect binding potency (IC₅₀ values ranging from 1.8 nM to >1000 nM within the same scaffold) [3]. The free –CONH₂ variant may therefore present a distinct pharmacological profile that warrants empirical testing in any assay campaign exploring this chemotype [4].

Fragment-Inspired Lead Starting Point with Improved Physicochemical Quality Metrics

At MW 384.4 Da, this compound occupies a space between true fragment (MW < 300) and lead-like (MW < 460) thresholds, while its N-aryl analogs (MW 460–519) are firmly in the lead-like to drug-like range. For discovery programs prioritizing ligand efficiency and property-based optimization, the target compound’s lower lipophilicity (XLogP3 4.2 vs. estimated ≥5.7 for N-aryl analogs) reduces the risk of lipophilicity-driven promiscuity, phospholipidosis, and metabolic instability—all recognized drivers of preclinical attrition [2]. Procurement of this compound over an N-aryl analog is warranted when the screening cascade includes hERG, CYP inhibition, or solubility counterscreens that penalize high-logP starting points [4].

Computational Chemistry and In Silico Screening Template with Full Rotatable Bond Degrees of Freedom

With only three rotatable bonds (PubChem computed) and a compact scaffold free from the conformational constraints imposed by an N-aryl substituent, the target compound represents a computationally efficient template for docking, pharmacophore modeling, and free-energy perturbation (FEP) calculations. The absence of the N-aryl group eliminates the need to sample aryl ring rotamer states, reducing computational cost in large-scale virtual screening campaigns. The compound’s well-defined computed properties (XLogP3, TPSA, HBD/HBA) also make it suitable as a validation standard for property prediction algorithm benchmarking within chemoinformatics workflows [1].

Quote Request

Request a Quote for N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.